Product packaging for Ethyl Laurate(Cat. No.:CAS No. 106-33-2)

Ethyl Laurate

Cat. No.: B125891
CAS No.: 106-33-2
M. Wt: 228.37 g/mol
InChI Key: MMXKVMNBHPAILY-UHFFFAOYSA-N
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Description

Overview of Fatty Acid Ethyl Esters in Academic Contexts

Fatty acid ethyl esters (FAEEs) are a class of organic compounds formed from the esterification of fatty acids and ethanol (B145695). researchgate.net In academic research, FAEEs are investigated for their diverse roles, including their function as nonoxidative metabolites of ethanol, which can serve as markers for alcohol consumption. researchgate.nettaylorandfrancis.com They are also studied in the context of biodiesel production, where the properties of fatty acid methyl esters (FAMEs) and FAEEs are compared. researchgate.net Research has shown that FAEEs can be produced from various sources, including vegetable oils and animal fats, through processes like transesterification. researchgate.net Furthermore, their potential as green solvents is an emerging area of interest, with studies demonstrating their effectiveness in extracting valuable nutraceuticals from food waste. nih.gov

Significance of Ethyl Dodecanoate (B1226587) as a Research Subject

Ethyl dodecanoate, also known as ethyl laurate, serves as a specific and important subject within the broader study of FAEEs. foodb.ca It is utilized as a biochemical reagent in life science research and as an intermediate in various organic synthesis reactions. medchemexpress.commedchemexpress.com Its presence has been identified in various natural sources, including plants and microorganisms like Saccharomyces cerevisiae. nih.govsemanticscholar.org In the field of analytical chemistry, ethyl dodecanoate is often used as an analytical standard for method development and validation, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). sielc.com Moreover, its potential as a biomarker for certain metabolic processes and diseases is an active area of investigation. nih.govnih.gov

Scope and Objectives of Current Scholarly Inquiry

Current research on ethyl dodecanoate is multifaceted. A primary objective is to understand its thermophysical properties, such as density, viscosity, speed of sound, and thermal diffusivity, at various temperatures and pressures, which is crucial for applications like biofuel development. researchgate.net Another key area of inquiry is its role in biological systems, including its function as a metabolite and its potential involvement in cellular processes. foodb.canih.gov Researchers are also focused on developing and optimizing analytical methods for its detection and quantification in complex matrices. nih.gov Furthermore, its application as a component in flavor and fragrance compositions, as well as its potential as an insecticide and antimicrobial agent, continues to be explored. semanticscholar.orgthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B125891 Ethyl Laurate CAS No. 106-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl dodecanoate
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InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3
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InChI Key

MMXKVMNBHPAILY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCC(=O)OCC
Source PubChem
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID4047044
Record name Ethyl dodecanoate
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Molecular Weight

228.37 g/mol
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Physical Description

Liquid, Colourless, oily liquid with a fruity, floral odour
Record name Ethyl dodecanoate
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Record name Ethyl dodecanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg
Record name Ethyl dodecanoate
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Solubility

Soluble in ether, insoluble in water, 1ml in 9ml 80% ethanol (in ethanol)
Record name Ethyl dodecanoate
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Density

0.858-0.863
Record name Ethyl dodecanoate
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CAS No.

106-33-2
Record name Ethyl dodecanoate
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Record name Dodecanoic acid, ethyl ester
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Record name Ethyl dodecanoate
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Record name Dodecanoic acid, ethyl ester
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Record name Ethyl dodecanoate
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Record name Ethyl laurate
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Record name ETHYL LAURATE
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Record name Ethyl dodecanoate
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Melting Point

-10 °C
Record name Ethyl dodecanoate
Source Human Metabolome Database (HMDB)
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Advanced Methodologies for the Synthesis of Ethyl Dodecanoate

Chemical Synthesis Pathways and Mechanistic Investigations

The primary route for synthesizing ethyl dodecanoate (B1226587) is through the esterification of dodecanoic acid (lauric acid) with ethanol (B145695). Mechanistic investigations focus on optimizing this reaction to overcome equilibrium limitations and improve reaction kinetics.

Acid-catalyzed esterification, a classic method, remains a cornerstone of ethyl dodecanoate production. nih.gov This equilibrium-driven process, known as Fischer esterification, involves the reaction of dodecanoic acid with ethanol in the presence of an acid catalyst to form ethyl dodecanoate and water. nih.govresearchgate.net Modern research has concentrated on refining this pathway to maximize efficiency.

Molar Ratio of Reactants: Utilizing an excess of one reactant, typically the alcohol (ethanol), can shift the equilibrium to favor the formation of the ester. Studies on similar esterification reactions have shown that increasing the molar ratio of alcohol to acid significantly increases the product yield, up to an optimal point beyond which the increase becomes negligible. e3s-conferences.orghillpublisher.com For instance, in the synthesis of ethyl oleate, a molar ratio of 9:1 (ethanol to oleic acid) was found to be optimal. e3s-conferences.org

Catalyst Concentration: The concentration of the acid catalyst plays a pivotal role. A higher catalyst concentration generally accelerates the reaction rate. However, an excessive amount can lead to unwanted side reactions and complicates the purification process. Research indicates a direct correlation between the amount of catalyst and the yield, with an optimal concentration providing the highest conversion. e3s-conferences.orghillpublisher.com

Temperature: Reaction temperature influences the rate of reaction. Higher temperatures typically lead to faster attainment of equilibrium. However, the optimal temperature must be carefully selected to avoid the degradation of reactants or products and to manage energy consumption. For many esterification processes, temperatures in the range of 80-90°C are found to be effective. e3s-conferences.orghillpublisher.com

Water Removal: As water is a byproduct of the esterification, its removal from the reaction mixture can significantly increase the conversion rate by shifting the equilibrium forward. Techniques such as using a Dean-Stark apparatus are employed for this purpose, with studies showing a dramatic increase in yield from 54.96% to 98.78% upon its implementation. e3s-conferences.org

Table 1: Optimization of Reaction Parameters for Esterification

ParameterGeneral Effect on YieldExample Optimal Condition (for similar esters)Reference
Molar Ratio (Alcohol:Acid)Increases yield up to an optimal point9:1 e3s-conferences.org
Catalyst ConcentrationIncreases yield up to an optimal concentration3% (w/w) e3s-conferences.org
Reaction TemperatureIncreases reaction rate; optimum depends on reactants90 °C e3s-conferences.org
Reaction TimeIncreases conversion until equilibrium is reached10 hours e3s-conferences.org

To enhance the sustainability of ethyl dodecanoate synthesis, significant attention has been given to the development of recyclable catalysts. rsc.org Traditional homogeneous catalysts like sulfuric acid are effective but difficult to separate from the reaction mixture, leading to corrosion and waste generation.

Recyclable solid acid catalysts and ionic liquids present greener alternatives. researchgate.net

Ionic Liquids (ILs): These are salts that are liquid at low temperatures (typically below 100°C). researchgate.net They are often referred to as "designer solvents" because their properties can be tailored by combining different cations and anions. researchgate.netresearchgate.net For esterification, Brønsted acidic ionic liquids can function as both the solvent and the catalyst. researchgate.netsciepub.com A key advantage is the creation of a biphasic system. sciepub.commdpi.com The nonpolar ester product, ethyl dodecanoate, is immiscible with the polar ionic liquid. This results in the formation of a separate phase, allowing for simple decantation of the product and easy recovery and reuse of the ionic liquid catalyst, minimizing waste and reducing costs. sciepub.commdpi.com

Conventional heating methods can be slow and energy-intensive. Non-conventional heating techniques, particularly microwave irradiation, offer a rapid and efficient alternative for the synthesis of ethyl dodecanoate. youtube.com

Microwave-Assisted Synthesis: This method utilizes microwave energy to heat the reaction mixture directly and selectively. This leads to a significant reduction in reaction times, often from hours to minutes, and can result in increased product yields. youtube.comnih.gov The efficient and rapid heating under microwave irradiation can enhance the rate of esterification, making it a more sustainable and economical process. nih.govdergipark.org.tr The procedure is often performed under solvent-free conditions, further contributing to its green credentials. nih.gov

Exploration of Green Chemistry Principles in Ethyl Dodecanoate Synthesis

The synthesis of ethyl dodecanoate is increasingly being evaluated through the lens of green chemistry. youtube.comyoutube.com The 12 principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.orgresearchgate.net Key principles applicable to ethyl dodecanoate synthesis include waste prevention, maximizing atom economy, using catalytic reagents, and designing for energy efficiency. youtube.comacs.org The use of recyclable catalysts and microwave-assisted synthesis are practical applications of these principles. rsc.orgyoutube.com

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgprimescholars.com It provides a theoretical measure of how "green" a reaction is, with the goal of maximizing the incorporation of all materials used in the process. buecher.dejocpr.com

The atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For the Fischer esterification of dodecanoic acid with ethanol:

CH₃(CH₂)₁₀COOH + CH₃CH₂OH → CH₃(CH₂)₁₀COOCH₂CH₃ + H₂O (Dodecanoic Acid + Ethanol → Ethyl Dodecanoate + Water)

The molecular weights are:

Dodecanoic Acid (C₁₂H₂₄O₂): 200.32 g/mol

Ethanol (C₂H₅OH): 46.07 g/mol

Ethyl Dodecanoate (C₁₄H₂₈O₂): 228.37 g/mol

Water (H₂O): 18.02 g/mol

The calculation for the atom economy of this reaction is shown in the table below.

Table 2: Atom Economy Calculation for the Synthesis of Ethyl Dodecanoate

ComponentFormulaMolecular Weight (g/mol)
Reactant: Dodecanoic AcidC₁₂H₂₄O₂200.32
Reactant: EthanolC₂H₆O46.07
Sum of Reactant MWs 246.39
Desired Product: Ethyl DodecanoateC₁₄H₂₈O₂228.37
% Atom Economy (228.37 / 246.39) x 100 = 92.68%

The high atom economy of 92.68% indicates that the esterification reaction is inherently efficient from a green chemistry perspective, as most of the atoms from the reactants are incorporated into the desired product. The only byproduct is water, which is environmentally benign. This contrasts with other types of reactions, such as substitutions or eliminations, which often generate significant amounts of waste and have much lower atom economies. scranton.edu

Sustainable Feedstock Utilization and Waste Minimization Strategies

The pursuit of green chemistry principles has led to the exploration of renewable and waste-based feedstocks for chemical production. mckinsey.comrsc.org Fatty acids, being widely available from natural sources, represent an attractive and sustainable feedstock for synthesizing monomers and other chemical products. kit.edu For instance, camellia oil soapstocks, a low-cost byproduct, have been successfully utilized for the preparation of fatty acid ethyl esters. researchgate.net This approach not only provides an alternative to fossil fuels but also contributes to a circular economy by valorizing waste streams. researchgate.netpatsnap.com

Waste minimization in chemical synthesis is a critical aspect of green engineering. mdpi.com A hierarchical decision-making process can be employed during the design phase of a chemical process to identify and mitigate potential pollution problems early on. osti.gov By making strategic decisions about process alternatives, it is possible to develop cleaner processes that avoid the generation of environmentally harmful exit streams. osti.gov This proactive approach to process synthesis can also be applied to existing designs to identify and eliminate sources of pollution. osti.gov

Biocatalytic Approaches for Ethyl Dodecanoate Synthesis

Biocatalysis, particularly the use of enzymes like lipases, offers a greener alternative for ester production. researchgate.net These enzymatic methods operate under mild conditions, exhibit high selectivity, and can reduce the formation of unwanted byproducts, aligning with the principles of green chemistry. patsnap.compatsnap.com

Enzymatic Esterification and Transesterification Reactions

Enzymatic synthesis of esters like ethyl dodecanoate can be achieved through either esterification of a carboxylic acid with an alcohol or transesterification. patsnap.comoup.com The Fischer esterification is a classic method where a carboxylic acid, such as dodecanoic acid (lauric acid), reacts with an alcohol in the presence of an acid catalyst to form the corresponding ester. cerritos.edu

In biocatalytic approaches, lipases are commonly used to catalyze these reactions. researchgate.netpatsnap.com The enzymatic process involves the reaction of the lipase's active site with the carboxylic acid to form an acyl-enzyme complex, which then reacts with an alcohol to produce the ester. nih.gov The use of enzymes offers advantages such as high specificity and the ability to operate under milder reaction conditions compared to traditional chemical synthesis. patsnap.com

Immobilized Lipase Biocatalysis and Enzyme Kinetics

To enhance the stability and reusability of enzymes, they are often immobilized on solid supports. patsnap.com Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin), have demonstrated effectiveness in catalyzing the synthesis of various esters, including ethyl dodecanoate. researchgate.netmdpi.com The use of immobilized enzymes simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse in multiple reaction cycles. nih.gov

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds with one substrate and releases a product before binding with the second substrate. researchgate.netnih.gov However, substrate inhibition can occur at high concentrations of either the acid or the alcohol, which can decrease the reaction rate. oup.commdpi.com

Solvent-Free Systems in Biocatalytic Ethyl Dodecanoate Production

A significant advancement in green chemistry is the development of solvent-free reaction systems. cosmeticsandtoiletries.com Eliminating organic solvents reduces environmental impact, improves volumetric productivity, and can simplify downstream processing. cosmeticsandtoiletries.com The biocatalytic synthesis of ethyl dodecanoate and other esters has been successfully carried out in solvent-free media. researchgate.netmdpi.com In such systems, one of the reactants, typically the alcohol, can act as the solvent. mdpi.com These solvent-free approaches offer a more sustainable and economically viable route for ester production. cosmeticsandtoiletries.com

Optimization of Bioreaction Conditions and Enzyme Reusability

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of biocatalytic processes. mdpi.com Key parameters that are often optimized include temperature, substrate molar ratio, and enzyme concentration. nih.govresearchgate.net For instance, in the synthesis of ethyl hexanoate, a similar short-chain ester, optimal conditions were found to be a temperature of 50°C, an enzyme concentration of 2%, and an acid to alcohol molar ratio of 1:3. researchgate.net

Enzyme reusability is a critical factor for the economic feasibility of industrial-scale biocatalytic processes. nih.gov Immobilized enzymes can be recovered after each reaction cycle and reused multiple times without a significant loss of activity. nih.gov For example, Novozym 435 has been shown to be reusable for up to ten cycles in the synthesis of octyl formate (B1220265) under optimal conditions. nih.gov This demonstrates the potential for cost-effective and sustainable enzymatic ester production. nih.gov

The table below presents data on the enzymatic synthesis of various dodecanoate esters, highlighting the reaction conditions and resulting conversions.

Table 1: Enzymatic Synthesis of Dodecanoate Esters

Ester Biocatalyst Acid:Alcohol Molar Ratio Biocatalyst Loading (% wt/wt acid) Temperature (°C) Conversion (%)
Ethyl dodecanoate Novozym 435® 1:3 2.5 65 73.0
Butyl dodecanoate Novozym 435® 1:2 2.5 65 87.0
Octyl dodecanoate Novozym 435® 1:1 2.5 65 92.0

Data sourced from a study on optimizing enzymatic ester syntheses in solvent-free systems. mdpi.com

Molecular Docking and Computational Screening of Biocatalysts for Ethyl Dodecanoate Synthesis

Molecular docking and other computational tools are increasingly being used to understand and predict enzyme-substrate interactions. researchgate.net These methods can simulate the binding of a ligand (substrate) to the active site of an enzyme, providing insights into the binding affinity and the types of interactions involved, such as hydrophobic interactions and hydrogen bonds. researchgate.netmdpi.com

By screening different lipases and substrates computationally, it is possible to identify the most promising biocatalysts for a specific reaction, such as the synthesis of ethyl dodecanoate. researchgate.net This computational pre-screening can save significant time and resources compared to traditional experimental screening methods. researchgate.net Molecular dynamics simulations can further be used to assess the stability of the enzyme-ligand complex over time. researchgate.net These computational approaches are powerful tools for the rational design and optimization of biocatalytic processes. d-nb.info

Advanced Analytical and Spectroscopic Characterization of Ethyl Dodecanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating ethyl dodecanoate (B1226587) from other components in a sample. The choice of technique depends on the sample's complexity and the analytical objectives.

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like ethyl dodecanoate. mdpi.com In GC, the compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile (gas) and stationary phases. Ethyl dodecanoate, due to its volatility, is well-suited for GC analysis.

When coupled with a mass spectrometer (MS), the GC system provides a powerful analytical tool known as GC-MS. nih.govmdpi.com This hyphenated technique not only separates the components of a mixture but also provides mass spectral data for each component, enabling highly confident identification. nist.gov GC-MS is frequently employed to detect and identify ethyl dodecanoate in complex samples such as essential oils, food products, and beverages like rice wine. mdpi.comnist.gov The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint. chemguide.co.uk

Achieving optimal separation and detection of ethyl dodecanoate requires careful optimization of several GC parameters. The goal is to obtain sharp, symmetrical peaks with good resolution from other analytes in the shortest possible analysis time. gcms.cz

Key parameters for optimization include:

Capillary Column: The choice of stationary phase is critical. For a relatively non-polar ester like ethyl dodecanoate, a non-polar or mid-polar stationary phase is typically effective. A common choice is a 5% phenyl-polydimethylsiloxane (PDMS) phase. chromatographyonline.com Column dimensions (length, internal diameter, and film thickness) also play a significant role. Narrower columns (e.g., <0.2 mm I.D.) can increase efficiency, while thinner films (0.1–0.25 µm) are suitable for less volatile analytes. gcms.cz

Carrier Gas: Hydrogen or helium are the most common carrier gases. Hydrogen often allows for faster analysis times without a significant loss of resolution compared to helium. restek.com The linear velocity of the carrier gas must be optimized to maximize efficiency. restek.com

Temperature Program: The oven temperature program, which involves an initial temperature, ramp rate, and final temperature, is adjusted to ensure adequate separation of volatile components at the beginning of the run and timely elution of less volatile compounds like ethyl dodecanoate. gcms.cz

Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of ethyl dodecanoate without causing thermal degradation. The detector temperature is also kept high to prevent condensation. chromatographyonline.com

ParameterConsideration for Ethyl Dodecanoate AnalysisImpact on Chromatogram
Stationary PhaseSelect based on polarity ("like dissolves like"). Non-polar to mid-polar phases (e.g., 5% phenyl-PDMS) are suitable. chromatographyonline.comAffects selectivity (α) and resolution.
Column Dimensions (L, I.D., df)Longer columns increase resolution but also analysis time. Narrower I.D. columns increase efficiency. Thicker films increase retention for more volatile compounds. chromatographyonline.comgcms.czImpacts efficiency (N), resolution, and analysis time.
Carrier Gas & Flow RateHydrogen allows for faster optimal linear velocities than helium, reducing run time. restek.comAffects efficiency (N) and speed of analysis.
Oven Temperature ProgramA temperature ramp is typically used to separate a wide range of compounds. The rate affects resolution and analysis time. gcms.czControls retention time (k) and selectivity (α).

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for concentrating volatile and semi-volatile analytes, such as ethyl dodecanoate, from a sample matrix prior to GC analysis. sigmaaldrich.comwikipedia.orgnih.gov In headspace SPME (HS-SPME), a fused silica (B1680970) fiber coated with a sorbent material is exposed to the vapor phase (headspace) above a liquid or solid sample. youtube.com Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. wikipedia.org

The choice of fiber coating is crucial for efficient extraction and depends on the analyte's polarity and volatility. wikipedia.org For esters like ethyl dodecanoate, various coatings can be considered.

SPME Fiber CoatingAbbreviationPrimary Application/Properties
PolydimethylsiloxanePDMSNon-polar, suitable for volatile, non-polar analytes.
PolyacrylatePAPolar, suitable for polar analytes.
Polydimethylsiloxane/DivinylbenzenePDMS/DVBBipolar, good for a wide range of analytes including esters and aromas. nih.gov
Carboxen/PolydimethylsiloxaneCAR/PDMSBipolar, effective for very volatile compounds and gases. nih.gov

After extraction, the fiber is transferred to the hot GC inlet, where the trapped analytes are thermally desorbed and introduced into the column for analysis. wikipedia.org HS-SPME is particularly advantageous as it is a simple, fast, and sensitive method that minimizes matrix effects. wikipedia.orgnih.gov The efficiency of the extraction can be enhanced by optimizing parameters such as extraction time, temperature, sample agitation, and the addition of salt to the sample matrix, which can increase the volatility of the analytes. nih.gov

While GC-MS provides strong evidence for compound identification, co-eluting substances or compounds with similar mass spectra can lead to ambiguity. nist.gov Retention indices (RI) offer an additional, independent parameter for confirming compound identity. researchgate.net The retention index system normalizes retention times relative to a series of n-alkane standards run under the identical chromatographic conditions. phytochemia.com

An n-alkane mixture (e.g., C8-C36) is analyzed, and a retention index of 100 times the carbon number is assigned to each alkane (e.g., decane (B31447) RI = 1000, undecane (B72203) RI = 1100). phytochemia.com The retention index of an unknown compound is then calculated by interpolation based on its retention time relative to the n-alkanes that elute before and after it. phytochemia.com Because the RI is relatively independent of many GC operational variables, it can be reliably compared across different laboratories and systems, provided a similar stationary phase is used. nih.gov Using RI values from two different columns (e.g., one polar and one non-polar) provides even greater confidence in identification. phytochemia.com

The National Institute of Standards and Technology (NIST) maintains a comprehensive database of retention indices for a vast number of compounds on various stationary phases. nist.govlouisville.edu

Stationary Phase TypeCommon Column Name ExampleReported Retention Index for Ethyl Dodecanoate
Standard Non-Polar (e.g., 5% Phenyl-PDMS)DB-5, SE-521593.3 nist.gov
Semi-Standard Non-Polar (e.g., PDMS)DB-1, SE-301578.2 nist.gov
Standard Polar (e.g., Polyethylene Glycol)WAX, Carbowax 20M1839.7 nist.gov

Advanced Chromatographic Methods (e.g., Comprehensive Two-Dimensional GC).copernicus.orgsepsolve.com

For extremely complex samples, conventional one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique that offers significantly enhanced separation capacity. copernicus.orgsepsolve.com

In GC×GC, two columns of different selectivity (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. copernicus.org The modulator traps small, sequential portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast separation. sepsolve.com The result is a two-dimensional chromatogram, or "contour plot," where compounds are separated based on their properties on two different stationary phases. copernicus.org This structured separation, where compounds of a similar chemical class often appear in the same region of the plot, greatly facilitates identification. sepscience.com

GC×GC, often coupled with a high-speed time-of-flight mass spectrometer (TOF-MS), is a powerful tool for the detailed characterization of complex volatile and semi-volatile mixtures, such as those found in food aromas, petroleum, and environmental samples. copernicus.orgsepscience.com An analytical method using HS-SPME combined with GC×GC-TOFMS has been successfully developed for the analysis of ethyl carbamate (B1207046) in fortified wines, demonstrating the technique's power in analyzing complex beverage matrices where esters like ethyl dodecanoate are also key components. nih.gov

Mass Spectrometric Elucidation of Ethyl Dodecanoate Structure and Fragmentation

When ethyl dodecanoate is analyzed by GC-MS using electron ionization (EI), the high-energy electrons cause the molecule to lose an electron, forming a positively charged molecular ion (M•+). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation in a predictable manner, creating a unique mass spectrum. chemguide.co.uk

The mass spectrum of ethyl dodecanoate (C₁₄H₂₈O₂, molecular weight 228.37 g/mol ) shows a molecular ion peak at m/z 228. nist.gov The fragmentation pattern is characteristic of a long-chain fatty acid ethyl ester. libretexts.org Key fragmentation pathways include:

McLafferty Rearrangement: This is a very common fragmentation for esters. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. For ethyl dodecanoate, this results in a prominent peak at m/z 88, which is often the base peak (the most intense peak in the spectrum). researchgate.net

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is also common. Loss of the ethoxy group (•OCH₂CH₃) results in an acylium ion [M-45]⁺ at m/z 183. Loss of the C₁₁H₂₃ alkyl chain results in a fragment at m/z 101. libretexts.org

Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment, typically leading to a series of cluster peaks separated by 14 mass units (representing the loss of CH₂ groups). libretexts.org

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
228[CH₃(CH₂)₁₀COOCH₂CH₃]•+Molecular Ion (M•+)
183[CH₃(CH₂)₁₀CO]+Loss of ethoxy radical (•OCH₂CH₃), α-cleavage
101[CH₂=C(OH)OCH₂CH₃]+Cleavage of the C-C bond alpha to the carbonyl group
88[CH₂=C(OH)OCH₂CH₃]•+McLafferty Rearrangement (Base Peak)
43, 57, 71...[CnH2n+1]+Alkyl chain fragmentation
nist.govlibretexts.orgresearchgate.net

By analyzing these characteristic fragments, the structure of ethyl dodecanoate can be confidently confirmed. youtube.com

Electron Ionization Mass Spectrometry (EI-MS) and McLafferty Rearrangement in Ethyl Dodecanoate

Electron Ionization Mass Spectrometry (EI-MS) is a foundational technique for the analysis of volatile compounds like ethyl dodecanoate. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M•+) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and structural features.

The mass spectrum of ethyl dodecanoate shows a molecular ion peak ([M]•+) at a mass-to-charge ratio (m/z) of 228, corresponding to its molecular weight. However, the most characteristic and often most abundant fragment ion in the EI-MS spectrum of ethyl dodecanoate and similar ethyl esters is found at m/z 88. nist.gov This prominent peak arises from a specific fragmentation process known as the McLafferty rearrangement. wikipedia.orgyoutube.com

The McLafferty rearrangement is a classic fragmentation reaction in mass spectrometry that occurs in molecules containing a carbonyl group and an accessible hydrogen atom on a γ-carbon. wikipedia.org The process involves a six-membered transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. youtube.com For ethyl dodecanoate, this results in the formation of a neutral alkene (dodec-1-ene) and a charged enol radical cation with m/z 88.

Other significant fragments in the EI-MS spectrum of ethyl dodecanoate include ions from the hydrocarbon chain, typically forming a series of alkyl fragments separated by 14 Da (CH₂), and fragments resulting from cleavage at various points along the ester functional group.

Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of Ethyl Dodecanoate

m/zProposed Ion StructureFragmentation Pathway
228[CH₃(CH₂)₁₀COOCH₂CH₃]•+Molecular Ion
183[CH₃(CH₂)₁₀CO]+Loss of ethoxy radical (•OCH₂CH₃)
101[CH₂(CH₂)₄COOCH₂CH₃]+Cleavage of the hydrocarbon chain
88[CH₂=C(OH)OCH₂CH₃]•+McLafferty Rearrangement
43[C₃H₇]+Alkyl chain fragment

Collision-Induced Dissociation (CID) Mass Spectrometry and Fragmentation Pathways of Ethyl Dodecanoate

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a pre-selected ion. wikipedia.org In a typical setup, such as a triple quadrupole mass spectrometer, the precursor ion (e.g., the molecular ion or a protonated molecule of ethyl dodecanoate) is isolated and then passed into a collision cell. wikipedia.org Inside the cell, the ion collides with an inert gas (like argon or nitrogen), converting some of its kinetic energy into internal energy, which causes the ion to fragment. wikipedia.org

The fragmentation pathways in CID depend on the precursor ion selected. If the molecular ion ([M]•+, m/z 228) from EI is selected, the fragmentation will likely follow pathways similar to those in the initial EI source, including the McLafferty rearrangement to produce the m/z 88 ion.

Alternatively, with soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺, m/z 229) might be generated. The CID of this even-electron ion would proceed through different pathways. Common fragmentations for protonated fatty acid ethyl esters include the neutral loss of ethanol (B145695) (46 Da) to yield an acylium ion ([M+H-46]⁺, m/z 183) and the neutral loss of ethene (28 Da) to form a protonated dodecanoic acid ion ([M+H-28]⁺, m/z 201). These pathways provide valuable structural information and are crucial for developing highly specific quantitative methods. nih.gov

Table 2: Potential CID Fragmentation Pathways for Ethyl Dodecanoate Precursor Ions

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation Pathway Description
[M]•+ (228)88C₁₀H₂₀McLafferty Rearrangement
[M+H]⁺ (229)201C₂H₄ (Ethene)Loss of the ethyl group as ethene
[M+H]⁺ (229)183C₂H₅OH (Ethanol)Loss of ethanol

Quantitative Analysis via Selected Reaction Monitoring (SRM) in GC-MS/MS for Ethyl Dodecanoate

Selected Reaction Monitoring (SRM) is a highly sensitive and selective quantitative technique performed on tandem mass spectrometers, most commonly triple quadrupole (QqQ) instruments. cuni.cznih.gov It is used for targeted analysis, where specific, predefined molecules are measured in a complex sample. nih.gov The high selectivity of SRM is achieved by using two stages of mass filtering. cuni.cz

In an SRM experiment for ethyl dodecanoate, the first quadrupole (Q1) is set to isolate a specific precursor ion. This is typically the molecular ion (m/z 228) or a major fragment ion. The isolated precursor ion is then fragmented in the second quadrupole (q2), the collision cell. The third quadrupole (Q3) is then set to monitor only for specific, characteristic product ions that are formed from the fragmentation of the precursor. nih.gov This precursor-product ion pair is called an "SRM transition."

For ethyl dodecanoate, a robust SRM method would likely use the molecular ion ([M]•+, m/z 228) as the precursor. Following collision-induced dissociation, several product ions could be monitored. A highly specific and abundant transition would be the fragmentation of the molecular ion to the McLafferty rearrangement product at m/z 88. Other fragments, such as m/z 101 or 183, could also be used as secondary, or "qualifier," transitions to increase the confidence of identification. By monitoring one or more of these specific transitions, ethyl dodecanoate can be accurately quantified even at low levels in complex mixtures, as the chemical noise from other co-eluting compounds is filtered out. cuni.czthermofisher.com

Table 3: Proposed Selected Reaction Monitoring (SRM) Transitions for Ethyl Dodecanoate

Precursor Ion (m/z)Product Ion (m/z)Transition TypeRationale
22888QuantifierHigh abundance and specificity (McLafferty Rearrangement)
228101QualifierConfirmatory fragment ion
228183QualifierConfirmatory fragment ion (Loss of •OC₂H₅)

Computational Chemistry and Molecular Modeling of Ethyl Dodecanoate Systems

Molecular Dynamics Simulations for Thermophysical Property Prediction

Molecular dynamics (MD) simulations are a cornerstone in the computational study of ethyl dodecanoate (B1226587), enabling the prediction of various thermophysical properties by simulating the movement of atoms and molecules over time.

MD simulations have been effectively used to study the kinematic viscosity and density of fuel blends that include ethyl dodecanoate. heatenergist.orglammps.org Research has focused on binary mixtures, such as those containing n-decane and ethyl dodecanoate, which are relevant to bio-aviation fuels. heatenergist.orglammps.org In these studies, simulations are typically performed across a range of temperatures to understand how this variable affects the fluid's properties. researchgate.net

For instance, Equilibrium Molecular Dynamics (EMD) simulations have been employed to calculate both the kinematic viscosity and density of pure ethyl dodecanoate and its mixtures with n-decane at temperatures ranging from 302.83 K to 353.58 K under 0.1 MPa. researchgate.net The results from these simulations show a decreasing trend in both viscosity and density as the temperature increases, a finding that aligns with experimental observations. researchgate.net The accuracy of these predictions is highly dependent on the force field used in the simulation. heatenergist.orglammps.org

Comparison of Simulated and Experimental Kinematic Viscosity of Pure Ethyl Dodecanoate
Temperature (K)Simulated Kinematic Viscosity (mm²/s)Experimental Kinematic Viscosity (mm²/s)Absolute Relative Error (%)
Comparison of Simulated and Experimental Density of Pure Ethyl Dodecanoate
Temperature (K)Simulated Density (g/cm³)Experimental Density (g/cm³)Absolute Relative Error (%)

The data for the tables above is illustrative, based on the findings that simulations can reproduce experimental data with a certain degree of error. Specific values from the cited papers were not provided in the search results.

The molecular structure of ethyl dodecanoate and its interactions with other molecules in a blend are critical determinants of the mixture's bulk properties. heatenergist.orglammps.org MD simulations provide a microscopic view of how these structures influence properties like viscosity and density. heatenergist.orglammps.org

The reliability of MD simulations is fundamentally dependent on the accuracy of the underlying empirical force field, which consists of parameters that define the potential energy of the system. ethz.ch For simulations involving ethyl dodecanoate, selecting and validating an appropriate force field is a crucial first step.

Research has compared different force fields, such as the Polymer Consistent Force Field (PCFF) and the COMPASS force field, for their ability to predict the viscosity and density of ethyl dodecanoate and its blends. heatenergist.orglammps.orgresearchgate.net Studies have shown that the PCFF force field can reproduce experimental data for these properties with good accuracy, outperforming the COMPASS force field in some cases. heatenergist.orglammps.org For pure ethyl dodecanoate, the average absolute relative errors using the PCFF force field for viscosity and density have been reported to be significantly lower than those from the COMPASS force field. researchgate.net The validation process involves comparing simulation results against reliable experimental data, often from sources like the National Institute of Standards and Technology (NIST). researchgate.netlammps.org The development of more accurate force fields, sometimes aided by machine learning, is an ongoing area of research aimed at improving the predictive power of MD simulations for complex molecules like ethyl dodecanoate. ethz.chbu.edu

Quantum Chemical Calculations for Energetic and Structural Insights into Ethyl Dodecanoate

While no specific studies solely focused on quantum chemical calculations for ethyl dodecanoate were identified in the search results, this methodology is a standard approach in computational chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and energetic properties of molecules from first principles. For a molecule like ethyl dodecanoate, these calculations could provide precise information on bond lengths, bond angles, dihedral angles, and partial atomic charges. This data is invaluable for developing and parameterizing the classical force fields used in large-scale MD simulations. ethz.ch

Machine Learning Applications in Ethyl Dodecanoate Research

Machine learning (ML) is increasingly being integrated with molecular simulations to enhance the prediction of material properties. In the context of ethyl dodecanoate and similar biofuel components, ML models, particularly artificial neural networks (ANN), have been developed to predict key fuel properties like density and kinematic viscosity. srce.hr

These models are trained on large datasets, which can include experimental data and results from MD simulations. srce.hr By learning the complex relationships between molecular inputs (like composition and temperature) and output properties, ML models can offer rapid and accurate predictions without the computational expense of full MD simulations. srce.hr For instance, an interpretable analysis combining MD simulations with machine learning has been used to explore the relationship between molecular structure and viscosity in complex fluids. researchgate.net Furthermore, ML is being employed in the development of more accurate and transferable force fields, which directly benefits the simulation of systems containing ethyl dodecanoate. ethz.chbu.edu

Research Applications and Functional Roles of Ethyl Dodecanoate

Ethyl dodecanoate (B1226587), a fatty acid ethyl ester (FAEE), is the subject of significant research due to its relevance in both industrial and biological systems. Its applications range from being a key component in the development of sustainable fuels to its role as a significant contributor to the flavor and aroma profiles of various fermented foods and beverages.

Q & A

Basic: What are the standard methods for synthesizing and purifying ethyl dodecanoate in laboratory settings?

Ethyl dodecanoate is typically synthesized via acid-catalyzed esterification of dodecanoic acid with ethanol. A common protocol involves refluxing equimolar amounts of dodecanoic acid and ethanol with concentrated sulfuric acid (1–2% v/v) as a catalyst at 70–80°C for 4–6 hours . Purification is achieved through neutralization of residual acid , followed by vacuum distillation (boiling point: ~269°C at 760 mmHg) or column chromatography. Purity is confirmed using GC-MS or NMR spectroscopy , with characteristic peaks for the ester carbonyl group (~1740 cm⁻¹ in IR) and molecular ion m/z 228.37 in mass spectra .

Basic: How is ethyl dodecanoate identified and quantified in complex mixtures such as food or beverages?

Ethyl dodecanoate is routinely analyzed using gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS). For quantification, internal standards like ethyl hexadecanoate or 4-methyl-2-pentanol are added to correct for matrix effects. Semiquantitative data are calculated using the formula:
Concentration (mg/L)=(Area of compoundArea of internal standard)×Concentration of internal standard\text{Concentration (mg/L)} = \left(\frac{\text{Area of compound}}{\text{Area of internal standard}}\right) \times \text{Concentration of internal standard}

Statistical validation requires triplicate runs and ANOVA with Bonferroni correction (P < 0.05) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported dielectric constants of ethyl dodecanoate across studies?

Discrepancies in dielectric constants (e.g., 3.4 at 68°F vs. values in other solvents) often arise from temperature fluctuations , impurities , or measurement techniques . To address this:

  • Standardize conditions using a temperature-controlled dielectric cell (e.g., ±0.1°C).
  • Validate purity via HPLC or Karl Fischer titration to rule out moisture interference.
  • Compare data using Cole-Cole plots to assess frequency-dependent behavior.
    Contradictions may also reflect molecular interactions in mixed solvents, necessitating Hansen solubility parameter analysis .

Advanced: What experimental designs are optimal for studying the oxidative stability of ethyl dodecanoate in lipid matrices?

Oxidative stability is assessed via accelerated aging tests :

  • Rancimat method : Expose samples to 100–110°C with airflow (20 L/h), measuring conductivity changes from volatile acids.
  • Schaal oven test : Store at 40–60°C for 30 days, sampling weekly for peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) .
  • GC-MS headspace analysis : Track degradation products like hexanal or 2,4-decadienal . For antioxidant studies, incorporate BHT or α-tocopherol at 0.01–0.02% w/w and use response surface methodology (RSM) to optimize formulations .

Basic: What are the key thermodynamic properties of ethyl dodecanoate relevant to material science applications?

Critical properties include:

  • Dielectric constant : 3.4 at 20°C .
  • Viscosity : 4.92 mPa·s at 25°C (measured using rotational viscometers ).
  • Density : 0.86–0.87 g/cm³ at 20°C .
    These properties are essential for designing bio-based lubricants or polymer plasticizers . High-pressure viscosity models (e.g., Eyring theory ) are applied to predict behavior under industrial conditions .

Advanced: How can multivariate analysis improve the interpretation of ethyl dodecanoate’s role in aroma profiles?

Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are used to deconvolute its contribution to complex matrices like wine or meat. For example:

  • In red wine, ethyl dodecanoate correlates with "fruity" notes but is suppressed by sulfur dioxide oxidation .
  • In stored meat, its concentration increases alongside ethyl hexadecanoate and diacetyl , indicating lipid oxidation .
    Multivariate models require normalization to internal standards and validation via permutation tests (n > 200) .

Basic: What safety protocols are recommended for handling ethyl dodecanoate in laboratory settings?

While classified as low hazard, follow:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or high-temperature experiments.
  • Waste disposal : Collect in halogen-free containers for incineration.
    Safety assessments should reference ECHA guidelines and IUCLID datasets , prioritizing data from JECFA or FDA GSRS .

Advanced: How do solvent interactions affect the kinetic parameters of ethyl dodecanoate in esterification reactions?

Solvent polarity impacts reaction rates:

  • In non-polar solvents (e.g., hexane), the reaction follows second-order kinetics due to limited proton mobility.
  • In polar aprotic solvents (e.g., DMF), pseudo-first-order kinetics dominate, with rate constants increasing by 30–50%.
    Monitor using in-situ FTIR to track carbonyl peak shifts. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition states and solvent effects .

Basic: What spectroscopic techniques are most effective for structural elucidation of ethyl dodecanoate?

  • NMR : ¹H NMR shows triplet δ 4.12 ppm (–CH₂O–) and triplet δ 2.30 ppm (–COO–CH₂–). ¹³C NMR confirms the ester carbonyl at δ 173.5 ppm .
  • IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1175 cm⁻¹ (C–O ester linkage).
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 229.37 and fragment ions at m/z 157 (loss of –OC₂H₅) .

Advanced: What computational models predict the phase behavior of ethyl dodecanoate in biodiesel blends?

UNIFAC and NRTL models are calibrated using experimental vapor-liquid equilibrium (VLE) data. Key steps:

  • Measure activity coefficients via headspace GC.
  • Optimize binary interaction parameters for mixtures with methyl dodecanoate or ethyl palmitate .
  • Validate with high-pressure density data (up to 15 MPa) from vibrating-tube densimeters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.